1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
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Overview
Description
1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and material science. This compound features a quinazolinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with pyridine-2-carbaldehyde, followed by cyclization and thiolation steps. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound disrupts their function, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine moiety and have been studied for their anti-fibrotic activities.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their inhibitory activity against fibroblast growth factor receptors, these compounds are structurally related and have potential in cancer therapy.
Uniqueness
1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one stands out due to its unique quinazolinone core combined with a thioxo group, which imparts distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other similar compounds, making it a valuable target for further research and development.
Biological Activity
1-(pyridin-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a compound that has garnered attention for its potential biological activities. This compound features a bicyclic structure that combines a pyridinone and a cyclohexane ring, contributing to its diverse chemical properties and potential applications in medicinal chemistry.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, a related class of compounds known as 1,6-diaryl pyridin-2(1H)-ones has been shown to induce cell cycle arrest in the G1/M phase in HepG2 liver cancer cells. These compounds demonstrated comparable cytotoxicity to taxol in vitro but were less effective in vivo .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Similar thiazole derivatives have been synthesized and evaluated for their ability to inhibit the ALK5 receptor kinase. Some derivatives showed over 95% inhibition at low concentrations (0.1 µM), indicating that modifications to the pyridine ring could lead to similar inhibitory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities based on related compounds:
Structural Feature | Activity Type | Reference |
---|---|---|
Pyridine ring | Anticancer activity | |
Thioxo group | Enzyme inhibition | |
Bicyclic structure | Antimicrobial properties |
Study 1: Antiproliferative Activity
In a study evaluating similar compounds' antiproliferative effects on cancer cell lines (SKOV-3 and HepG2), several analogs displayed significant cytotoxicity. The mechanism involved apoptosis induction and cell cycle arrest . This suggests that this compound could be developed as a lead compound for further anticancer drug development.
Study 2: Inhibition of Kinase Activity
Another study focused on the synthesis of pyridine-based thiazoles revealed their potential as ALK5 inhibitors. The findings indicated that specific substitutions on the pyridine ring could enhance inhibitory potency against this kinase . This highlights the importance of structural modifications in developing effective inhibitors.
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14-16-13(19)11-6-1-2-7-12(11)17(14)9-10-5-3-4-8-15-10/h3-5,8H,1-2,6-7,9H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZAYLLJHFDSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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